molecular formula C19H25N5O2S2 B13368186 6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368186
M. Wt: 419.6 g/mol
InChI Key: SOMJAUORCRVUFV-UHFFFAOYSA-N
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Description

6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolothiadiazole core with distinct substituents.

Synthetic routes for analogous triazolothiadiazoles often involve cyclization reactions using phosphoryl chloride (POCl₃) or carbon disulfide with potassium hydroxide, as seen in the formation of compounds like 13 and 14 (). The tert-butyl and methylsulfonyl groups likely require specialized coupling agents or protection/deprotection strategies to ensure regioselectivity.

Properties

Molecular Formula

C19H25N5O2S2

Molecular Weight

419.6 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H25N5O2S2/c1-19(2,3)15-7-5-14(6-8-15)17-22-24-16(20-21-18(24)27-17)13-9-11-23(12-10-13)28(4,25)26/h5-8,13H,9-12H2,1-4H3

InChI Key

SOMJAUORCRVUFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The starting materials often include substituted anilines, piperidines, and triazoles. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could involve the triazole or thiadiazole rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, triazolothiadiazoles have shown potential as antimicrobial, antifungal, and anticancer agents. This specific compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

Industrially, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for 6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound (Position 6 / Position 3) Substituent Type Melting Point (°C) Yield (%) Key Physicochemical Notes Source
Target Compound (4-tert-butylphenyl / methylsulfonyl-piperidinyl) Bulky alkyl / Polar sulfonyl Not reported Not reported High lipophilicity (tert-butyl) with moderate polarity (sulfonyl) -
5a (Adamantyl / 2-methylphenyl) Bulky alkyl / Aryl Not reported Not reported Enhanced rigidity (adamantyl)
14a (3,4-dimethoxyphenyl / dibromophenyl) Electron-rich / Halogenated 242–246 46 High melting point due to polar groups
5b (Adamantyl / 3-fluorophenyl) Bulky alkyl / Halogenated Not reported Not reported Improved metabolic stability (fluorine)
7c (4-nitrophenyl / dimethylphenylamine) Electron-withdrawing / Amine 176 77 Nitro group enhances electrophilicity
105 (4-chlorophenyl / naphthyloxymethyl) Halogenated / Aryl-ether Not reported Not reported Chlorine improves binding affinity

Key Observations:

  • Lipophilicity: Adamantyl (5a) and tert-butyl groups increase hydrophobicity, favoring blood-brain barrier penetration, while methoxy or sulfonyl groups (e.g., target compound) balance solubility .
  • Thermal Stability: Halogenated or nitro-substituted derivatives (14a, 7c) exhibit higher melting points due to strong intermolecular interactions .
  • Synthetic Efficiency: Yields vary widely (46–77%), with electron-withdrawing substituents (e.g., nitro in 7c) often requiring optimized conditions .

Table 2: Bioactivity Comparison

Compound (Position 6 / Position 3) Target/Activity Potency Notes Source
Target Compound (4-tert-butylphenyl / methylsulfonyl-piperidinyl) Not reported (inferred) Potential CNS activity due to tert-butyl -
5d (Adamantyl / 3-bromophenyl) Anticancer (Bcl-2 inhibition) IC₅₀ < 10 µM against MCF-7 cells
105 (4-chlorophenyl / naphthyloxymethyl) Anticancer (HepG2 cytotoxicity) Superior to doxorubicin (flow cytometry)
3b (2-chlorophenyl / naphthyloxymethyl) Anti-inflammatory 78% inhibition (vs. naproxen: 82%)
7e (4-nitrophenyl / dimethylphenylamine) TNF-α inhibition 73% suppression at 50 µM

Key Observations:

  • Anticancer Activity: Adamantyl (5d) and halogenated aryl groups (105) enhance cytotoxicity, likely via apoptosis induction .
  • Anti-inflammatory Effects: Chlorophenyl derivatives (3b) show reduced ulcerogenicity compared to NSAIDs, attributed to decreased lipid peroxidation .
  • Target Selectivity: Methylsulfonyl-piperidinyl (target compound) may improve kinase or protease inhibition due to sulfonyl’s hydrogen-bonding capacity .

Structure-Activity Relationships (SAR)

Position 6 Modifications:

  • Bulky Alkyl Groups (tert-butyl, adamantyl): Enhance lipophilicity and metabolic stability, critical for CNS-targeting agents .
  • Halogenated Aryl Groups (e.g., 5d, 105): Improve binding to hydrophobic enzyme pockets (e.g., Bcl-2) .

Amino or Methoxy Groups (7c, 14a): Electron-donating groups may reduce oxidative metabolism, extending half-life .

Biological Activity

The compound 6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule characterized by its unique heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of multiple functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Structural Overview

The compound consists of a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole ring. The structural components include:

  • Tert-butylphenyl group : This bulky substituent may influence the lipophilicity and biological activity.
  • Methylsulfonyl moiety : Known for enhancing solubility and bioavailability.
  • Piperidine ring : Often associated with various pharmacological effects.

Biological Activities

Research indicates that compounds containing triazole and thiadiazole scaffolds exhibit diverse biological activities. The specific activities associated with This compound include:

  • Antimicrobial Activity : Studies have shown that similar thiadiazole compounds possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Candida albicans . The compound's structure may enhance its efficacy against these microorganisms.
  • Anticancer Potential : Compounds in the triazole-thiadiazole class have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit growth in human tumor cells like MCF-7 .
  • Analgesic Effects : The piperidine component suggests potential analgesic properties. Research on related compounds indicates effectiveness in pain models .

Case Study 1: Antimicrobial Evaluation

A series of related thiadiazoles were synthesized and evaluated for antimicrobial activity using disk diffusion methods. The results indicated that compounds with similar structural motifs to our target compound exhibited MIC values as low as 15.62 µg/mL against E. coli and C. albicans, highlighting the potential of the triazolo-thiadiazole framework in combating infections .

Case Study 2: Anticancer Screening

In a study focused on anticancer activity, several derivatives of triazoles were screened against various human cancer cell lines (e.g., HepG2). Notably, some showed more potent cytotoxicity compared to existing chemotherapeutics . This suggests that our compound may also possess similar or enhanced anticancer properties.

Comparative Analysis of Similar Compounds

To better understand the biological potential of This compound , we can compare it with structurally similar compounds:

Compound NameStructureNotable Activity
5-Amino-1,3,4-thiadiazoleStructureAnticancer
2-(4-Tert-butylphenyl)-1,3,4-thiadiazoleStructureAntimicrobial
1-(Methylsulfonyl)-4-piperidineStructureAnalgesic

This table illustrates that compounds with similar frameworks have been documented to possess significant biological activities across various therapeutic areas.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this triazolothiadiazole derivative?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with cyclization to form the triazolothiadiazole core. Critical steps include:

  • Cyclization Conditions : Use hydrazine derivatives and thiocarbonyl compounds under acidic or basic conditions to form the fused triazole-thiadiazole ring .
  • Catalysts : Sodium hydride in toluene or THF enhances reaction efficiency for precursor formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the compound with >95% purity .
  • Yield Optimization : Continuous flow reactors and high-yield reagents (e.g., phosphorus oxychloride for substitution reactions) improve scalability .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • 1H NMR and IR Spectroscopy : Confirm functional groups (e.g., methylsulfonyl peaks at ~3.3 ppm for –SO2CH3, piperidine ring protons at 1.5–2.8 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the piperidinyl substituent and confirms fused triazole-thiadiazole geometry .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry (e.g., C, H, N, S content) .

Basic: What preliminary biological assays are recommended for initial screening?

Methodological Answer:

  • Antimicrobial Activity : Test against Candida albicans and Aspergillus niger using broth microdilution (MIC values ≤16 µg/mL indicate potency) .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Tubulin polymerization inhibition is a key mechanistic focus .
  • Enzyme Inhibition : Evaluate interaction with 14-α-demethylase (CYP51) via molecular docking (AutoDock Vina) and in vitro enzymatic assays .

Advanced: How can structure-activity relationship (SAR) studies guide molecular modifications?

Methodological Answer:

  • Substituent Effects :
    • Piperidinyl Group : Methylsulfonyl substitution enhances solubility and target binding (e.g., ΔG = -9.2 kcal/mol for CYP51 inhibition) .
    • Aromatic Moieties : Electron-withdrawing groups (e.g., tert-butyl) improve metabolic stability but may reduce solubility .
  • Fluorine Introduction : Increases electronegativity, enhancing intermolecular interactions (e.g., 2-fluorophenyl analogs show 2× higher antifungal activity) .
  • Data-Driven Design : Compare analogs in a table:
Substituent (R)Antifungal MIC (µg/mL)Solubility (mg/mL)
4-Tert-butylphenyl8.50.12
3,5-Dimethoxyphenyl12.30.45
2-Fluorophenyl4.70.09

Advanced: How can molecular docking resolve conflicting bioactivity data across analogs?

Methodological Answer:

  • Target Selection : Prioritize proteins with resolved structures (e.g., PDB: 3LD6 for CYP51) .
  • Docking Parameters : Use flexible ligand docking (Schrödinger Glide) to model piperidinyl and triazole interactions. Key residues (e.g., Leu121, Phe255) stabilize binding .
  • Validation : Correlate docking scores (e.g., GlideScore ≤ -7.5) with experimental IC50 values. Discrepancies may arise from off-target effects, requiring proteome-wide profiling .

Advanced: How to address stability contradictions in hydrolytic studies?

Methodological Answer:

  • Hydrolytic Stability Testing :
    • Conditions : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h .
    • Analysis : HPLC-MS identifies degradation products (e.g., ring-opened thiosemicarbazide at pH 1.2).
  • Mitigation Strategies :
    • Prodrug Design : Acetylate labile groups (e.g., hydroxyl to acetate ester) to enhance stability .
    • Formulation : Use lipid-based nanoemulsions to protect against acidic degradation .

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